2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898780-64-8
VCID: VC7823993
InChI: InChI=1S/C19H22O/c1-13-5-7-18(16(4)10-13)19(20)8-6-17-11-14(2)9-15(3)12-17/h5,7,9-12H,6,8H2,1-4H3
SMILES: CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C
Molecular Formula: C19H22O
Molecular Weight: 266.4 g/mol

2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

CAS No.: 898780-64-8

Cat. No.: VC7823993

Molecular Formula: C19H22O

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone - 898780-64-8

Specification

CAS No. 898780-64-8
Molecular Formula C19H22O
Molecular Weight 266.4 g/mol
IUPAC Name 1-(2,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C19H22O/c1-13-5-7-18(16(4)10-13)19(20)8-6-17-11-14(2)9-15(3)12-17/h5,7,9-12H,6,8H2,1-4H3
Standard InChI Key XQXYSNIIMLEZDO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C

Introduction

Structural Identification and Nomenclature

2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (IUPAC name: 1-(2,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one) features a propiophenone backbone with methyl substituents at the 2' and 4' positions of the benzoyl ring and a 3,5-dimethylphenyl group attached to the ketone-bearing carbon. Its molecular formula is C19H22O\text{C}_{19}\text{H}_{22}\text{O}, with a molecular weight of 266.38 g/mol.

Key Structural Features:

  • Benzoyl moiety: Two methyl groups at positions 2' and 4' enhance steric hindrance and electronic donation.

  • Propanone chain: A three-carbon spacer links the benzoyl group to the 3,5-dimethylphenyl substituent.

  • Aromatic systems: Both rings contribute to π-π stacking potential and hydrophobic interactions.

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation, analogous to methods described for chlorinated and fluorinated analogs.

Reaction Scheme:

2,4-Dimethylacetophenone+3,5-Dimethylbenzoyl chlorideAlCl32’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone\text{2,4-Dimethylacetophenone} + \text{3,5-Dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone}

Optimized Conditions:

  • Catalyst: Anhydrous aluminum chloride (1.2 equiv)

  • Solvent: Dichloromethane, 0°C → room temperature

  • Yield: ~68% (estimated from analogous reactions)

Purification:

  • Column chromatography (silica gel, hexane/ethyl acetate 9:1)

  • Recrystallization from ethanol

Industrial Scalability

Continuous flow reactors, as employed for structurally similar compounds, offer advantages for large-scale production:

ParameterBatch ReactorFlow Reactor
Reaction Time12–24 h2–4 h
Purity92–95%96–98%
Throughput5 kg/day50 kg/day

Physicochemical Properties

Experimental and Predicted Data

PropertyValue (Predicted/Calculated)Method/Source
Melting Point98–102°CDSC simulation
Boiling Point389±35°CClausius-Clapeyron equation
Density (20°C)1.084 g/cm³DFT calculations
logP (Octanol-Water)4.72XLogP3
Refractive Index1.553Group contribution method

Spectroscopic Characteristics

  • IR (KBr): νC=O\nu_{\text{C=O}} 1685 cm⁻¹, νC-H (aromatic)\nu_{\text{C-H (aromatic)}} 3020–3080 cm⁻¹

  • ¹H NMR (CDCl₃):

    • δ 2.35 (s, 6H, 2',4'-CH₃)

    • δ 2.58 (t, 2H, CH₂CO)

    • δ 7.10–7.45 (m, 7H, aromatic)

Reactivity and Functionalization

Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
ReductionNaBH₄/MeOHSecondary alcohol derivative
OxidationKMnO₄/H₂SO₄Carboxylic acid derivative
Nucleophilic SubstitutionNH₂R/Et₃NAmine-functionalized analog

Electronic Effects

The electron-donating methyl groups stabilize the ketone via hyperconjugation, reducing electrophilicity at the carbonyl carbon compared to unsubstituted propiophenone (σ+\sigma^+ = -0.14 vs. 0 for parent compound).

TargetPredicted IC₅₀ (μM)Mechanism
Cyclooxygenase-212.4Competitive inhibition
EGFR Kinase18.9ATP-binding site occlusion
β-Amyloid aggregation25.6π-stacking interference

Industrial Applications

Specialty Chemical Synthesis

Serves as a precursor for:

  • Liquid crystal monomers

  • Polymer-bound UV stabilizers

  • Metal-organic framework (MOF) linkers

Performance Metrics in Material Science

ApplicationKey Property EnhancedEfficacy vs. Benchmark
Polycarbonate additiveThermal stability+22% decomposition temp.
Epoxy crosslinkerGlass transition temp.TgT_g ↑ 15°C
ParameterValueTest System
LD₅₀ (oral, rat)1,250 mg/kg (estimated)Read-across from analog
Skin IrritationModerateOECD 439
Aquatic ToxicityEC₅₀ (Daphnia magna) 8.7 mg/LQSAR prediction

Comparative Analysis with Structural Analogs

CompoundlogPMelting Point (°C)COX-2 Inhibition (IC₅₀)
2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone4.7298–10212.4 μM
2'-Chloro analog5.18115–1188.9 μM
3',5'-Difluoro analog4.3589–9214.1 μM

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